
TD-004
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TD-004 is a novel degrader of the anaplastic lymphoma kinase (ALK) fusion protein, effectively inducing ALK degradation and inhibiting the growth of ALK fusion positive cell lines, SU-DHL-1 and H3122, significantly reducing the tumor growth in H3122 xenograft model.
常见问题
Q. What are the key structural and functional characteristics of TD-004 that contribute to its efficacy in degrading ALK fusion proteins?
Basic Research Question
this compound is a PROTAC (PROteolysis TArgeting Chimera) comprising three components:
- POI (Protein of Interest) ligand : Ceritinib, an FDA-approved ALK inhibitor, ensures target specificity .
- E3 ligase ligand : A VHL (Von Hippel-Lindau) ligand recruits the ubiquitin-proteasome system for protein degradation .
- Linker : A propyl chain with an amide bond optimizes spatial flexibility and stability, enhancing ALK degradation efficiency (DC50 < 100 nM) .
Methodological Insight: Structural optimization should prioritize linker length/chemistry and ligand affinity ratios to balance target engagement and proteasomal recruitment.
Q. How can researchers design in vitro experiments to evaluate this compound’s selectivity for ALK-positive vs. ALK-negative cells?
Basic Experimental Design
- Cell lines : Use ALK-positive (e.g., SU-DHL-1, H3122) and ALK-negative controls (e.g., HEK293) to compare degradation effects .
- Assays :
- Controls : Include PROTACs with scrambled linkers or inactive E3 ligands to confirm mechanism-specific activity.
Q. What methodologies validate this compound’s in vivo efficacy in xenograft models while ensuring ethical compliance?
Advanced Translational Research
- Model design :
- Implant ALK-positive H3122 cells in immunodeficient mice and administer this compound intravenously at 10 mg/kg .
- Monitor tumor volume (caliper measurements) and body weight for toxicity .
- Ethical compliance : Follow institutional animal care protocols (IACUC), including sample size minimization and humane endpoints .
- Data reporting : Include raw tumor measurements and statistical analysis (e.g., ANOVA) in supplementary materials .
Q. How should contradictions between in vitro and in vivo pharmacokinetic data for this compound be resolved?
Advanced Data Analysis
- Comparative assays : Perform LC-MS/MS to measure plasma/tissue concentrations of this compound in mice, correlating with in vitro stability tests (e.g., microsomal incubation) .
- Mechanistic modeling : Use PK/PD models to reconcile differences in bioavailability and target engagement .
- Orthogonal validation : Employ fluorescence polarization or SPR to confirm binding kinetics under physiological conditions .
Q. What strategies optimize this compound’s linker chemistry to enhance PROTAC stability?
Advanced PROTAC Design
- Linker variations : Test polyethylene glycol (PEG) or alkyl chains of differing lengths to improve solubility and reduce aggregation .
- Biophysical assays :
- In silico tools : Molecular dynamics simulations predict optimal linker conformations for E3 ligase recruitment .
Q. How to conduct a literature review identifying gaps in PROTAC research addressed by this compound?
Basic Literature Methodology
- Databases : Search PubMed, Scopus, and Web of Science using keywords: “PROTAC,” “ALK degradation,” “kinase inhibitors.”
- Inclusion criteria : Focus on studies published post-2020 to capture recent advancements .
- Gap analysis : Highlight this compound’s novelty in overcoming ceritinib resistance via degradation (vs. inhibition) .
Q. What statistical methods analyze dose-response relationships in this compound studies?
Basic Data Analysis
- Nonlinear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate DC50/IC50 values .
- Error analysis : Report standard deviation (SD) or confidence intervals (CI) for triplicate experiments .
- Software : Use GraphPad Prism or R packages (e.g.,
drc
) for robust modeling .
Q. How to ensure reproducibility in reporting this compound’s synthesis and characterization?
Advanced Methodological Rigor
- Detailed protocols : Document reaction conditions (e.g., solvent, temperature), purification steps (HPLC), and NMR/HRMS spectra .
- Supporting information : Provide raw chromatograms and crystallographic data (if available) in supplementary files .
- Independent validation : Collaborate with third-party labs to replicate synthesis and bioactivity .
Q. What integrative approaches elucidate this compound’s off-target effects using multi-omics data?
Advanced Systems Biology
- Proteomics : Perform mass spectrometry to identify non-ALK proteins degraded post-TD-004 treatment .
- Transcriptomics : RNA-seq to profile downstream gene expression changes in treated vs. untreated cells .
- Bioinformatics : Use STRING or KEGG pathways to map off-target protein networks .
How to formulate hypothesis-driven research questions on this compound’s role in overcoming kinase inhibitor resistance?
Basic Hypothesis Development
- Background : ALK mutations (e.g., G1202R) confer resistance to ceritinib but may remain susceptible to degradation .
- Hypothesis : “this compound degrades ALK fusion proteins resistant to ATP-competitive inhibitors via PROTAC-mediated ubiquitination.”
- Testing : Compare this compound’s efficacy in ceritinib-resistant vs. sensitive cell lines using Western blot and apoptosis assays .
属性
分子式 |
C55H70ClN9O8S2 |
---|---|
分子量 |
1084.79 |
IUPAC 名称 |
(2R,4S)-1-((S)-2-(5-(4-(4-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-5-isopropoxy-2-methylphenyl)piperidin-1-yl)-5-oxopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H70ClN9O8S2/c1-32(2)73-45-27-40(34(5)25-43(45)61-54-58-29-41(56)51(63-54)60-42-13-10-11-14-46(42)75(71,72)33(3)4)37-21-23-64(24-22-37)48(68)16-12-15-47(67)62-50(55(7,8)9)53(70)65-30-39(66)26-44(65)52(69)57-28-36-17-19-38(20-18-36)49-35(6)59-31-74-49/h10-11,13-14,17-20,25,27,29,31-33,37,39,44,50,66H,12,15-16,21-24,26,28,30H2,1-9H3,(H,57,69)(H,62,67)(H2,58,60,61,63)/t39-,44+,50+/m0/s1 |
InChI 键 |
DYEAAIMUSQBHPL-RMNSFAHDSA-N |
SMILES |
O=C([C@@H]1N(C([C@@H](NC(CCCC(N2CCC(C3=CC(OC(C)C)=C(NC4=NC=C(Cl)C(NC5=CC=CC=C5S(=O)(C(C)C)=O)=N4)C=C3C)CC2)=O)=O)C(C)(C)C)=O)C[C@@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TD-004; TD 004; TD004 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。